molecular formula C22H18ClN5OS B282691 N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide

N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide

Cat. No. B282691
M. Wt: 435.9 g/mol
InChI Key: JTRWWTVFIPFIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide is a chemical compound that has been widely used in scientific research due to its potential pharmacological properties. This compound is also known as TAK-915 and it belongs to the class of benzamide derivatives.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor, which is an important neurotransmitter receptor in the brain.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been found to have anticonvulsant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide in lab experiments is its potential pharmacological properties. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

1. Further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide.
2. Studies should be conducted to investigate the potential use of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide as a treatment for cognitive impairment associated with Alzheimer's disease.
3. Research should be conducted to investigate the potential use of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide as an anxiolytic and antidepressant in humans.
4. Studies should be conducted to investigate the potential use of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide as an anticonvulsant in humans.
5. Research should be conducted to investigate the potential use of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide in combination with other drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide involves the reaction between 5-chloro-2-methylbenzoic acid and 4-[(1-phenyl-1H-tetrazol-5-yl)thio]methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has been extensively studied for its potential pharmacological properties. It has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to have potential as a treatment for cognitive impairment associated with Alzheimer's disease.

properties

Molecular Formula

C22H18ClN5OS

Molecular Weight

435.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzamide

InChI

InChI=1S/C22H18ClN5OS/c1-15-7-12-18(23)13-20(15)24-21(29)17-10-8-16(9-11-17)14-30-22-25-26-27-28(22)19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,24,29)

InChI Key

JTRWWTVFIPFIED-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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